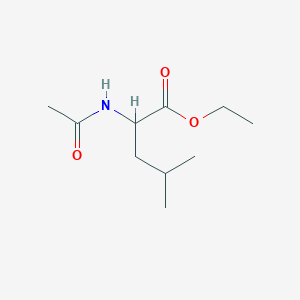![molecular formula C22H21NO4 B223963 N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide](/img/structure/B223963.png)
N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide, also known as BTB-1, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein-protein interactions involved in the regulation of gene expression and has been found to have potential therapeutic applications in various diseases.
Mecanismo De Acción
N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide inhibits the protein-protein interactions involved in the regulation of gene expression by binding to the c-Myc protein and preventing its interaction with Max. This disruption of the c-Myc/Max complex leads to the inhibition of the transcriptional activity of c-Myc, which is essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects
N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide has been found to have significant biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been shown to reduce the levels of inflammatory cytokines in vitro, which may have potential therapeutic applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide in lab experiments is its potency and specificity in inhibiting the protein-protein interactions involved in the regulation of gene expression. However, one of the limitations of using N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide is its low solubility in water, which may affect its bioavailability and limit its use in in vivo experiments.
Direcciones Futuras
There are several future directions for the research on N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide, including the development of more potent and selective inhibitors of the c-Myc/Max complex, the investigation of the potential therapeutic applications of N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide in other diseases such as Alzheimer's disease and viral infections, and the exploration of the mechanisms underlying its anti-inflammatory effects.
In conclusion, N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide is a promising chemical compound that has potential therapeutic applications in various diseases. Its inhibition of the protein-protein interactions involved in the regulation of gene expression makes it a valuable tool in scientific research, and further studies are needed to explore its full potential in the field of medicine.
Métodos De Síntesis
The synthesis of N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide involves the reaction of 3,4,5-trimethoxybenzoic acid with 1,1'-biphenyl-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide.
Aplicaciones Científicas De Investigación
N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and viral infections. It has been found to inhibit the interaction between the transcription factor c-Myc and its partner protein Max, which is essential for the regulation of gene expression in cancer cells. Additionally, N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide has been shown to inhibit the replication of the hepatitis C virus and the Zika virus in vitro.
Propiedades
Nombre del producto |
N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide |
|---|---|
Fórmula molecular |
C22H21NO4 |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
3,4,5-trimethoxy-N-(4-phenylphenyl)benzamide |
InChI |
InChI=1S/C22H21NO4/c1-25-19-13-17(14-20(26-2)21(19)27-3)22(24)23-18-11-9-16(10-12-18)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,23,24) |
Clave InChI |
AZALVVLJPJSRFN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[4-(Benzyloxy)phenyl]methyl}[3-(methylamino)propyl]amine](/img/structure/B223891.png)
![2-[(3,5-Dibromo-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B223892.png)
![2-({5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223898.png)
![2-({2-[(2-Fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223905.png)
![2-({4-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223912.png)
![2-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223914.png)

![2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223917.png)
![N-allyl-N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B223921.png)
![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223922.png)

![N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223926.png)
